1-Oxo-2-(2,6-dioxopiperidin-3-yl)-6-nitroisoindoline
Overview
Description
1-Oxo-2-(2,6-dioxopiperidin-3-yl)-6-nitroisoindoline is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a nitro group attached to an isoindoline ring, and a piperidine ring with two keto groups. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Oxo-2-(2,6-dioxopiperidin-3-yl)-6-nitroisoindoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindoline Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents can introduce the nitro group at the desired position on the isoindoline ring.
Formation of the Piperidine Ring: The piperidine ring can be synthesized separately and then attached to the isoindoline ring through amide bond formation.
Oxidation Reactions:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-Oxo-2-(2,6-dioxopiperidin-3-yl)-6-nitroisoindoline undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The amide bond linking the piperidine and isoindoline rings can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include nitric acid, hydrogen gas, sodium borohydride, and various oxidizing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Oxo-2-(2,6-dioxopiperidin-3-yl)-6-nitroisoindoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways. It is being investigated for its anti-inflammatory and anti-cancer properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Oxo-2-(2,6-dioxopiperidin-3-yl)-6-nitroisoindoline involves its interaction with various molecular targets. The nitro group can participate in redox reactions, affecting cellular oxidative stress levels. The compound can also bind to specific proteins, altering their function and modulating signaling pathways. These interactions can lead to changes in cell behavior, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
1-Oxo-2-(2,6-dioxopiperidin-3-yl)-6-nitroisoindoline can be compared with other similar compounds, such as:
1-Oxo-2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline: This compound has a similar structure but with the nitro group at a different position, leading to different reactivity and biological activity.
1-Oxo-2-(2,6-dioxopiperidin-3-yl)-6-aminoisoindoline:
1,3-Dioxo-2-(2,6-dioxopiperidin-3-yl)isoindoline:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(5-nitro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5/c17-11-4-3-10(12(18)14-11)15-6-7-1-2-8(16(20)21)5-9(7)13(15)19/h1-2,5,10H,3-4,6H2,(H,14,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHHLYHISZFASD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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